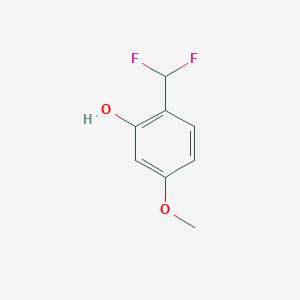

2-(Difluoromethyl)-5-methoxyphenol

Description

2-(Difluoromethyl)-5-methoxyphenol is a fluorinated phenolic compound characterized by a methoxy group (-OCH₃) at the 5th position and a difluoromethyl (-CF₂H) group at the 2nd position of the benzene ring. The introduction of fluorine atoms significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and electronic effects, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-(difluoromethyl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-5-2-3-6(8(9)10)7(11)4-5/h2-4,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXELPFCLRPIGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Difluoromethyl)-5-methoxyphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a methoxy group attached to a phenolic ring, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 202.15 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including:

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key cellular pathways. It has been shown to inhibit the expression of anti-apoptotic proteins while promoting pro-apoptotic factors, leading to increased cell death in tumor cells.

- Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a reduction of cell viability in non-small cell lung cancer (NSCLC) cells, with an IC50 value indicating moderate cytotoxicity.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins or host cell mechanisms.

- Specific Findings : In laboratory settings, this compound showed potential in inhibiting the replication of certain viruses, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound exhibits moderate solubility in organic solvents, which may influence its bioavailability and distribution within biological systems.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations that could affect its efficacy and safety profile.

Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in NSCLC cells | |

| Antiviral | Potential inhibition of viral replication | |

| Cytotoxicity | Moderate cytotoxicity with IC50 values |

Case Studies

- NSCLC Cell Line Study : A study evaluated the effects of this compound on H460 NSCLC cells. Treatment led to significant apoptosis induction, correlating with downregulation of BCL-2 and upregulation of BAX proteins.

- Viral Replication Study : In preliminary assays, the compound was tested against HIV-1, showing promising results in reducing viral load in infected cell cultures.

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Phenolic Derivatives

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-(Difluoromethyl)-5-methoxyphenol | Not explicitly provided | C₈H₇F₂O₂ | 176.14 | -CF₂H (C2), -OCH₃ (C5) |

| 2-(Difluoromethyl)-5-fluorophenol | 1214367-26-6 | C₇H₅F₃O | 162.11 | -CF₂H (C2), -F (C5) |

| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 918629-67-1 | C₁₃H₁₀F₂O₂ | 248.21 | -OCH₃ (C2), -F (C3, C5 of biphenyl) |

| 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol | - | C₁₆H₁₇NO₃ | 287.31 | Schiff base (-CH=N-), -OCH₃ (C5) |

Key Observations :

- Electron-withdrawing effects: The difluoromethyl group (-CF₂H) in this compound enhances acidity compared to non-fluorinated analogues like 5-methoxyphenol .

- Bioavailability: Fluorination increases metabolic stability, as seen in its structural analog 2-(difluoromethyl)-5-fluorophenol, which avoids rapid hepatic degradation due to C-F bond strength .

- Planarity and hydrogen bonding: Analogues like 2-[(4-ethoxyphenyl)iminomethyl]-5-methoxyphenol exhibit near-planar structures with intramolecular O–H⋯N hydrogen bonds, enhancing crystallinity and stability .

Functional Analogues in Bioactive Compounds

Key Observations :

- For example, the pyrazolic chalcone (89.64% DPPH inhibition) underperforms Vitamin C but outperforms many natural phenolics .

Preparation Methods

Introduction of Difluoromethyl Group

The difluoromethyl group is commonly introduced via nucleophilic substitution or radical difluoromethylation reactions. One effective approach involves the use of difluoromethyl-containing reagents such as (difluoromethyl)(p-tolyl)sulfane or difluoroiodomethyl derivatives, which undergo oxidation or radical processes to transfer the difluoromethyl moiety to the aromatic substrate.

Radical Difluoromethylation : Recent studies demonstrate that difluoromethylation can proceed via radical intermediates generated from α,α-difluorophenylacetic acid derivatives under transition-metal-free and base-free conditions. The radical intermediate attacks the aromatic ring, followed by cyclization and oxidation steps to yield difluoromethylated products with good yields (~68%).

Oxidative Difluoromethylation : The use of RuCl3·H2O combined with sodium periodate (NaIO4) as an oxidant in a biphasic solvent system (CCl4/MeCN/H2O) facilitates the oxidation of difluoromethyl sulfane precursors to difluoromethylated phenols. This method achieves moderate to high yields (~65%) and involves careful temperature control and purification by flash chromatography.

Multi-Step Synthetic Routes

A common synthetic route involves:

- Starting from 5-methoxyphenol or related derivatives.

- Introduction of the difluoromethyl group through nucleophilic substitution or radical difluoromethylation.

- Purification steps including recrystallization or chromatographic techniques to isolate the target compound with high purity.

Industrial Scale Considerations

Industrial synthesis optimizes reaction conditions to maximize yield and purity, often employing:

- High-pressure reactors for efficient difluoromethyl group installation.

- Catalysts such as copper salts or ruthenium complexes to facilitate oxidation or radical generation.

- Controlled temperature and reagent addition to minimize side reactions.

- Purification by recrystallization or chromatography to meet product specifications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Radical Difluoromethylation | α,α-Difluorophenylacetic acid, no metal/base | ~68 | Transition-metal-free, mild | Requires radical initiators |

| Oxidative Difluoromethylation | RuCl3·H2O, NaIO4, CCl4/MeCN/H2O | ~65 | Moderate yield, well-studied | Use of toxic solvents (CCl4) |

| Nucleophilic Substitution | Difluoromethyl sulfane derivatives | Variable | Direct introduction, scalable | Multi-step, sensitive conditions |

| Electrophilic Aromatic Substitution for Methoxy Group | Methylating agents (e.g., MeI, DMS) | High | Simple, well-established | Requires protection of phenol OH |

Detailed Research Findings

Mechanistic Insights : Radical pathways dominate difluoromethylation reactions, supported by inhibition studies using radical scavengers (e.g., TEMPO), which suppress product formation and yield radical adducts detectable by LC-MS.

Reaction Optimization : Temperature control (often low temperatures like -78 °C to 0 °C) and slow addition of reagents (e.g., sodium nitrite in diazotization steps) are critical to achieving high selectivity and yield.

Purification Techniques : Flash silica gel chromatography is routinely employed to purify crude reaction mixtures, ensuring isolation of pure 2-(Difluoromethyl)-5-methoxyphenol as colorless oils or white solids.

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-5-methoxyphenol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, difluoromethylation of phenols can be achieved using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF as a solvent. Gas evolution during the reaction necessitates controlled conditions (e.g., an oil bubbler) to ensure safety and reproducibility . Yield optimization requires careful temperature control (typically 80–100°C) and stoichiometric ratios of reagents. Impurities often arise from incomplete substitution or side reactions, necessitating purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in experimental settings?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the presence of the difluoromethyl (-CFH) and methoxy (-OCH) groups.

- X-ray Crystallography : Resolves spatial arrangement (e.g., bond angles, dihedral angles) for comparison with computational models .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO) and isotopic patterns .

Q. What preliminary biological screening data exist for this compound?

In anti-cancer studies, derivatives of this compound (e.g., cobalt and copper complexes) show inhibitory effects on pancreatic carcinoma cells. For example, Tri(2-(2-benzothiazolyl)-5-methoxyphenol)cobalt(III) reduced viability by 60–70% at 50 µM concentrations, with IC values dependent on metal coordination .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties?

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity lowers the pKa of adjacent hydroxyl groups, increasing bioavailability. Docking studies suggest the -CFH group forms weak hydrogen bonds with target proteins (e.g., enzymes in cancer pathways), altering binding affinity . Comparative data with non-fluorinated analogs show a 2–3x increase in plasma half-life .

Q. What computational methods are used to predict collision cross-sections (CCS) and conformational dynamics?

Ion mobility-mass spectrometry (IM-MS) paired with density functional theory (DFT) simulations predicts CCS values. For [2-(difluoromethoxy)-5-methoxyphenyl]methanol (a structural analog), experimental CCS values align with DFT-derived conformers (deviation <2%) . This approach aids in understanding solvent effects on molecular conformation.

Q. How can contradictory data in biological activity be resolved?

Discrepancies in anti-cancer efficacy (e.g., variable IC across studies) may arise from:

- Metal Coordination : Cobalt complexes show higher activity than silver analogs due to redox-active metal centers .

- Purity Issues : Residual solvents (e.g., DMF) in synthesized batches can interfere with assays. HPLC purity thresholds (>98%) are critical .

- Cell Line Variability : Pancreatic vs. breast cancer models exhibit differential sensitivity to fluorine-substituted phenols .

Methodological Challenges

Q. What strategies mitigate hazards during large-scale synthesis?

- Gas Evolution : Use controlled reactors with pressure relief valves to manage CO release during difluoromethylation .

- Solvent Handling : DMF requires strict containment due to toxicity; alternatives like acetonitrile may reduce risks .

- Waste Management : Fluorinated byproducts necessitate neutralization with calcium hydroxide to prevent environmental release .

Q. How are stability and storage conditions optimized?

The compound is light-sensitive due to the phenolic -OH group. Storage under inert gas (N or Ar) at −20°C in amber vials prevents oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under these conditions .

Emerging Applications

Q. What role does this compound play in agrochemical research?

Derivatives like N-[2-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-5-fluoro-1-methyl-pyrazole-4-carboxamide (a patented fungicide) leverage the difluoromethyl group for enhanced lipid membrane permeability, targeting fungal complex II inhibitors .

Q. How is it utilized in UV-absorber development?

Analogous structures (e.g., 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol) absorb UV-B/C radiation (λmax = 310–340 nm), with applications in polymer stabilization. The methoxy group reduces photodegradation by stabilizing excited-state intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.